molecular formula C6H7BrFNO B2711030 3-amino-5-fluorophenol hydrobromide CAS No. 2243515-02-6

3-amino-5-fluorophenol hydrobromide

Cat. No.: B2711030
CAS No.: 2243515-02-6
M. Wt: 208.03
InChI Key: PINOVCUHZUMOBN-UHFFFAOYSA-N
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Description

3-amino-5-fluorophenol hydrobromide is a chemical compound with the molecular formula C6H7BrFNO. It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 3-position and a fluorine atom at the 5-position. The compound is typically available as a hydrobromide salt, which enhances its solubility in water and other solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-fluorophenol hydrobromide can be achieved through various synthetic routes. One common method involves the nitration of 3-fluorophenol to produce 3-nitro-5-fluorophenol, followed by reduction to obtain 3-amino-5-fluorophenol. The final step involves the reaction of 3-amino-5-fluorophenol with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-fluorophenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, primary and secondary amines, and various substituted phenols .

Scientific Research Applications

3-amino-5-fluorophenol hydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-5-fluorophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluorine substituents on the phenol ring can enhance binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-fluorophenol
  • 3-Amino-2-fluorophenol
  • 3-Amino-5-chlorophenol

Uniqueness

3-amino-5-fluorophenol hydrobromide is unique due to the specific positioning of the amino and fluorine groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydrobromide salt form also enhances its solubility and stability compared to other similar compounds .

Biological Activity

3-Amino-5-fluorophenol hydrobromide is a derivative of phenol characterized by the presence of an amino group and a fluorine atom on the aromatic ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula: C6H6FNO•HBr
  • Molecular Weight: 203.03 g/mol
  • CAS Number: 2243515-02-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound can act as a competitive inhibitor for specific enzymes by binding to their active sites, thus affecting their catalytic activity .
  • Protein Modification: Through covalent bonding, it can modify proteins, potentially altering their structure and function.
  • Signaling Pathways: It may influence critical cellular signaling pathways related to cell growth, apoptosis, and metabolism.

Antimicrobial Activity

Research has indicated that 3-amino-5-fluorophenol derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising in vitro efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity and Anticancer Potential

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications. For instance, one study reported that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways .

Case Studies

  • In Vitro Studies:
    • A study conducted on the cytotoxic effects of this compound on breast cancer cells demonstrated an IC50 value of approximately 25 µM, indicating significant potency against these cells .
    • Another investigation highlighted its ability to inhibit the growth of resistant bacterial strains, providing insights into its potential role as an antibiotic agent .
  • In Vivo Studies:
    • Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated favorable absorption and distribution profiles, supporting its further development as a therapeutic agent .

Applications in Research

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

  • Synthesis of Complex Molecules: It is employed in synthesizing more complex organic molecules due to its reactive functional groups.
  • Biological Probes: The compound is used as a probe in studying enzyme mechanisms and biological pathways, enhancing our understanding of various biochemical processes.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains amino and fluorine groups; versatile in synthesisAntimicrobial; anticancer
2-Amino-5-fluorophenolLacks bromide; simpler structureModerate antibacterial activity
4-Amino-2-fluorophenolDifferent substitution pattern; affects binding affinityPotentially lower activity

Properties

IUPAC Name

3-amino-5-fluorophenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.BrH/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINOVCUHZUMOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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